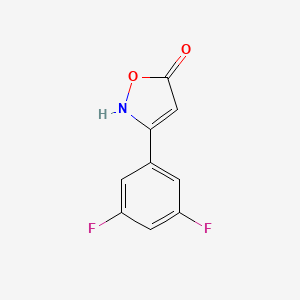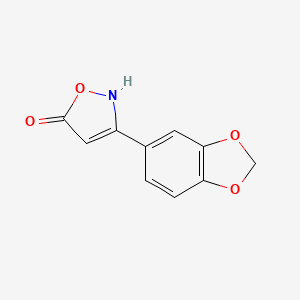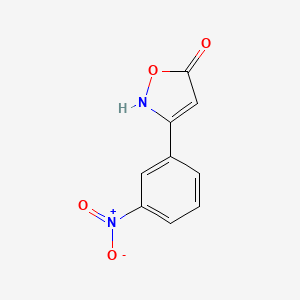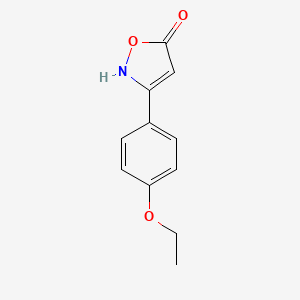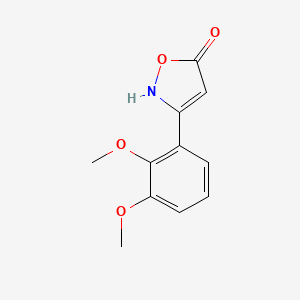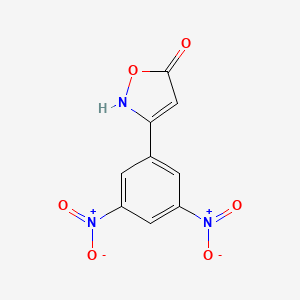
3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrophenol is a chemical compound which is a nitro derivative of phenol . It forms the core structure of some herbicides . It’s also used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol” are not available, similar compounds such as 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole have been synthesized through a simple method . The structures of energetic intermediate 3-(3,5-Dinitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole and 3 were characterized by NMR (1H and 13C), infrared spectroscopy and X-ray crystallography .Scientific Research Applications
Antitubercular Agents
3,5-Dinitrophenyl-1,2-oxazol-5-ol: and its derivatives have shown promise as antitubercular agents. Specifically, they inhibit Decaprenylphosphoryl-β-D-ribofuranose 2′-Oxidase , a crucial enzyme in the biosynthesis of mycobacterial cell wall components. These compounds could contribute to the development of novel tuberculosis treatments .
Antifungal Activity
Researchers have explored the antifungal potential of 3,5-Dinitrophenyl-1,2-oxazol-5-ol derivatives. These compounds exhibit inhibitory effects against various fungal pathogens. Their mechanism of action likely involves disrupting essential cellular processes in fungi .
Antibacterial Properties
The same derivatives have also demonstrated antibacterial activity. They could serve as leads for developing new antibiotics or antimicrobial agents. Investigating their mode of action and optimizing their efficacy is an ongoing area of research .
Molecular Modeling Studies
Computational studies, including molecular docking and dynamics simulations, can provide insights into the interactions between 3,5-Dinitrophenyl-1,2-oxazol-5-ol derivatives and their target enzymes. These simulations help predict binding affinities and guide further experimental work .
Thiadiazole Derivatives
While not directly related to the compound itself, the synthesis of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives has attracted attention. These derivatives have been evaluated for antimicrobial, antitumor, and dihydrofolate reductase (DHFR) inhibition activities .
Chiral Reagents
Interestingly, 3,5-Dinitrophenyl isocyanate (a related compound) has been studied as a chiral reagent. Researchers investigate its use in separating enantiomers via high-performance liquid chromatography (HPLC) .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dinitrophenol, have been known to interact with mitochondrial proteins, causing dose-dependent mitochondrial uncoupling .
Mode of Action
Based on its structural similarity to 2,4-dinitrophenol, it may also cause mitochondrial uncoupling, leading to rapid loss of atp as heat .
Biochemical Pathways
Similar compounds like 2,4-dinitrophenol are known to disrupt atp synthesis in mitochondria, affecting energy metabolism .
Pharmacokinetics
Similar compounds like 2,4-dinitrophenol are known to be orally bioavailable and metabolized through nitro reduction .
Result of Action
Compounds with similar structures, such as 2,4-dinitrophenol, are known to cause uncontrolled hyperthermia, leading to potential cell damage and death .
Action Environment
Similar compounds like 2,4-dinitrophenol are known to be heat-resistant and mechanically insensitive .
properties
IUPAC Name |
3-(3,5-dinitrophenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O6/c13-9-4-8(10-18-9)5-1-6(11(14)15)3-7(2-5)12(16)17/h1-4,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWBQGFJBPTEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC(=O)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)
![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)
![3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346017.png)
![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)
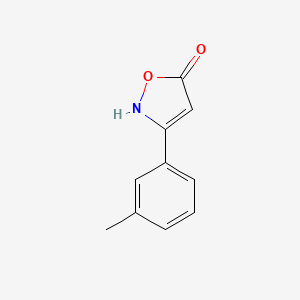
![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)
